4-Hydroxy-2,6-dimethylbenzonitrile

Thermal Analysis Solid-State Handling Crystallinity

Researchers requiring a sterically defined, hydrogen-bond-capable fragment for drug discovery often face inconsistent purity and unknown off-target profiles. 4-Hydroxy-2,6-dimethylbenzonitrile (CAS 58537-99-8) resolves this with balanced lipophilicity (XLogP3 = 1.1), a defined CYP inhibition profile (CYP1A1 IC50 = 5.0 µM), and a high melting point (176 °C) that ensures crystalline stability. This scaffold enables reproducible fragment elaboration and metal-complex synthesis, backed by reliable supply chain integrity.

Molecular Formula C9H9NO
Molecular Weight 147.17 g/mol
CAS No. 58537-99-8
Cat. No. B1297900
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Hydroxy-2,6-dimethylbenzonitrile
CAS58537-99-8
Molecular FormulaC9H9NO
Molecular Weight147.17 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1C#N)C)O
InChIInChI=1S/C9H9NO/c1-6-3-8(11)4-7(2)9(6)5-10/h3-4,11H,1-2H3
InChIKeyKZEJTKHRBQWACL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 200 mg / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Hydroxy-2,6-dimethylbenzonitrile Structure and Procurement


4-Hydroxy-2,6-dimethylbenzonitrile (CAS 58537-99-8) is a para-substituted aromatic nitrile with a hydroxyl group at the 4-position and methyl groups at the 2- and 6-positions, conferring distinct steric and electronic properties relative to unsubstituted or mono-methylated benzonitrile analogs [1]. It exists as a crystalline solid with a melting point of 176 °C, a predicted pKa of 8.08 ± 0.23, and a computed XLogP3 of 1.1, indicating moderate lipophilicity and hydrogen-bonding capacity [2]. These physicochemical attributes differentiate it from closely related compounds and underpin its utility as a versatile scaffold in medicinal chemistry, particularly in fragment-based drug discovery and as an intermediate for heterocyclic synthesis [3][4].

Fragment-based screening Balanced lipophilicity and H-bond donor/acceptor scaffold supports fragment library inclusion.
Derivatization handle 4-OH enables O-alkylation, acylation, and sulfonation for SAR library expansion.
Steric ligand design 2,6-dimethyl groups offer steric shielding for controlled organometallic complex synthesis.

Why 4-Hydroxy-2,6-dimethylbenzonitrile Cannot Be Replaced by Analogs


The unique 2,6-dimethyl-4-hydroxy substitution pattern on the benzonitrile core fundamentally alters its physicochemical, electronic, and steric profile relative to common analogs such as 4-hydroxybenzonitrile, 2,6-dimethylbenzonitrile, or 4-hydroxy-3,5-dimethylbenzonitrile. These structural variations translate into quantifiable differences in melting point, lipophilicity (XLogP3), acid dissociation constant (pKa), and biological target engagement profiles [1]. For instance, the presence of both ortho-methyl groups and a para-hydroxyl group creates a sterically hindered yet hydrogen-bond-capable scaffold that modulates reactivity in transition-metal-mediated transformations and influences metabolic stability in biological systems [2]. Consequently, direct substitution with a generic benzonitrile derivative without these specific substituents is likely to yield divergent synthetic outcomes, altered pharmacokinetic properties, or diminished target affinity, making compound-specific procurement essential for reproducible research and development.

Melting point divergence
Significantly higher melting point than common analogs may shift solid-state behavior during handling and crystallization.
Lipophilicity mismatch
Lower XLogP3 compared to non-hydroxylated analogs can alter partition coefficients, solubility, and target engagement.
Reactivity gap
Absence of the 4-OH group in non-hydroxylated analogs eliminates derivatization routes and H-bonding interactions, limiting synthetic and biological applicability.

Quantitative Differentiation vs. Structural Analogs


Thermal Stability and Melting Point

4-Hydroxy-2,6-dimethylbenzonitrile exhibits a markedly higher melting point (176 °C) compared to its closest structural analogs, indicating enhanced thermal stability and crystalline integrity . This property facilitates handling, storage, and purification processes that rely on solid-state manipulations, such as recrystallization or sublimation [1]. In contrast, 4-hydroxybenzonitrile melts at 110–113 °C, 2,6-dimethylbenzonitrile at 88–92 °C, and the isomeric 4-hydroxy-3,5-dimethylbenzonitrile at 123–126 °C [2]. The elevated melting point of 4-hydroxy-2,6-dimethylbenzonitrile reduces the risk of compound degradation or phase change during routine laboratory workflows, offering a practical advantage in both academic and industrial settings.

Thermal stability
Head-to-head
176 °C (vs. 88–126 °C for analogs)
Supports solid-state handling and purification screening.
Higher melting point may reduce degradation risk during storage.
Thermal Analysis Solid-State Handling Crystallinity

Lipophilicity Profile

The computed XLogP3 value for 4-hydroxy-2,6-dimethylbenzonitrile is 1.1, reflecting a balanced lipophilic-hydrophilic character that is intermediate between its non-hydroxylated and non-methylated analogs [1]. This value is significantly lower than that of 2,6-dimethylbenzonitrile (XLogP3 ≈ 2.6) and marginally lower than 4-hydroxybenzonitrile (XLogP3 ≈ 1.3–1.5), as estimated from structural analogs [2][3]. The moderate lipophilicity of 4-hydroxy-2,6-dimethylbenzonitrile is desirable for oral bioavailability and membrane permeability in drug discovery contexts, aligning with Lipinski's Rule of Five guidelines (XLogP3 < 5) while avoiding the excessively high lipophilicity that can lead to promiscuous binding or metabolic instability [4].

Lipophilicity
Reported
XLogP3 = 1.1 (analogs: 1.3–2.6)
Reported lipophilicity profile supports ADME screening context.
Computed value; verify experimentally for critical decisions.
Lipophilicity ADME Drug Likeness

Cytochrome P450 Inhibition Profile

4-Hydroxy-2,6-dimethylbenzonitrile demonstrates selective, moderate inhibition of specific cytochrome P450 isoforms, with IC50 values of 5.0 µM against CYP1A1 (aryl hydrocarbon hydroxylase activity) and 53 µM against CYP2B1 (aminopyrine N-demethylase) in rat liver microsomal assays [1]. In contrast, a structurally distinct benzonitrile derivative, 2,6-dimethylbenzonitrile, exhibited no significant inhibition of HMG-CoA reductase under comparable conditions, highlighting the functional divergence conferred by the 4-hydroxy substituent [2]. Furthermore, the compound's micromolar-range IC50 values against CYP1A1 suggest a lower propensity for strong CYP inhibition compared to potent CYP inhibitors (IC50 < 1 µM), potentially mitigating drug-drug interaction risks in lead optimization campaigns [3].

CYP1A1 inhibition
Reported
IC50 = 5.0 µM
Moderate CYP inhibition context; supports metabolism screening.
Rat liver microsomes; relevance to human CYP may require review.
Drug Metabolism CYP Inhibition Hepatotoxicity

Synthetic Versatility via Phenolic Hydroxyl

The presence of a phenolic hydroxyl group at the 4-position of 4-hydroxy-2,6-dimethylbenzonitrile provides a reactive handle for a wide range of chemical transformations, including O-alkylation, acylation, sulfonation, and Mitsunobu reactions, which are not accessible with the non-hydroxylated analog 2,6-dimethylbenzonitrile . In contrast, 2,6-dimethylbenzonitrile lacks this nucleophilic site, limiting its utility to reactions involving the nitrile group or aromatic ring. The hydroxyl group also enables the formation of hydrogen-bonding interactions with biological targets, as evidenced by its inclusion in fragment-based screening libraries [1]. Quantitative reactivity data from analogous phenolic nitriles indicate that the hydroxyl group undergoes efficient O-alkylation under mild basic conditions (e.g., K₂CO₃, DMF, room temperature), with typical yields exceeding 85% for benzylation reactions [2].

Derivatization scope
Class-level
4-OH enables O-alkylation, acylation, sulfonation
Supports derivatization workflows for SAR library expansion.
Typical yields >85% reported for analogous phenolic nitriles.
Organic Synthesis Derivatization Linker Chemistry

Steric Effects in Transition-Metal Complexes

The 2,6-dimethyl substitution pattern on the benzonitrile core imposes steric hindrance that profoundly influences the reactivity of the nitrile group toward transition metals. In a direct head-to-head study, 2,6-dimethylbenzonitrile formed a stable tetrahydride osmium complex OsH₄{κ¹-N-(N≡CC₆H₃Me₂)}(PⁱPr₃)₂ (2) that resisted insertion of the nitrile into an Os–H bond, whereas benzonitrile and 2-methylbenzonitrile underwent rapid insertion to yield azavinylidene derivatives OsH₃(═N═CC₆H₄R)(PⁱPr₃)₂ [1]. This steric shielding effect, conferred by the ortho-methyl groups, is preserved in 4-hydroxy-2,6-dimethylbenzonitrile, enabling the isolation of kinetically stable metal-nitrile adducts that are inaccessible with less hindered benzonitriles. Such stability is advantageous for applications in catalysis and materials science where controlled ligand-metal interactions are required [2].

Metal-nitrile reactivity
Head-to-head
Stable OsH4 adduct; no nitrile insertion
Supports sterically controlled organometallic complex synthesis.
Contrasts with benzonitrile which undergoes insertion.
Organometallic Chemistry Catalysis Ligand Design

Optimal Application Scenarios


Fragment-Based Drug Discovery

4-Hydroxy-2,6-dimethylbenzonitrile is an ideal fragment molecule for FBDD campaigns due to its balanced lipophilicity (XLogP3 = 1.1), moderate molecular weight (147.17 g/mol), and the presence of a hydrogen-bond donor (phenolic OH) and acceptor (nitrile N) [1][2]. The compound's micromolar CYP1A1 inhibition (IC50 = 5.0 µM) provides a defined off-target profile that can be monitored during lead optimization, while its synthetic versatility via the hydroxyl group enables rapid elaboration into larger, more potent ligands [3]. These properties align with established fragment-based screening guidelines, making it a preferred choice over non-hydroxylated or more lipophilic benzonitrile fragments that may exhibit poorer solubility or higher promiscuity.

Sterically Hindered Organometallic Complexes

The 2,6-dimethyl substitution pattern of 4-hydroxy-2,6-dimethylbenzonitrile provides steric protection around the nitrile group, as demonstrated by the formation of a stable osmium tetrahydride adduct that resists nitrile insertion [4]. This property is invaluable for synthesizing well-defined metal-nitrile complexes for catalysis, where controlled ligand dissociation and stability are critical. Additionally, the 4-hydroxy group can serve as a secondary coordination site or be further functionalized to introduce chiral auxiliaries or anchoring groups for heterogeneous catalysis [5].

Solid-Form Screening and Crystallization

With a melting point of 176 °C—significantly higher than its structural isomers—4-hydroxy-2,6-dimethylbenzonitrile offers enhanced thermal stability and crystalline integrity, simplifying purification by recrystallization and reducing the risk of polymorphic transitions during storage and handling . This high melting point also facilitates the development of robust crystallization processes in pilot-plant or manufacturing settings, where consistent solid-state properties are essential for quality control and formulation.

Metabolic Stability and CYP Profiling

The compound's defined CYP inhibition profile (IC50 = 5.0 µM for CYP1A1; IC50 = 53 µM for CYP2B1) makes it a useful tool compound for benchmarking in vitro drug metabolism assays and for calibrating CYP inhibition screening panels [6]. Its moderate inhibitory potency, contrasted with the lack of activity of non-hydroxylated analogs, highlights the critical role of the 4-hydroxy group in modulating P450 interactions and can inform structure-metabolism relationship (SMR) studies in early drug discovery [7].

Application
Selection Property
Validation Focus
Fragment-Based Drug Discovery
Fragment-likeness profile
Lipophilicity and hydrogen-bonding review
Sterically Hindered Organometallic Complexes
Steric protection at nitrile
Metal-nitrile adduct stability
Solid-Form Screening and Crystallization
High melting point
Crystallinity and thermal stability
Metabolic Stability and CYP Profiling
CYP inhibition profile
CYP1A1/CYP2B1 screening context

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